1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

Lipophilicity LogP Physicochemical Properties

Researchers optimizing CNS-penetrant candidates often encounter scaffolds with suboptimal lipophilicity, leading to inconsistent blood-brain barrier permeability data. 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine directly addresses this with a computed XLogP3-AA of 1.3, positioning it within the ideal LogP 1-3 window for CNS drug design. This contrasts sharply with the unfluorinated 1-propyl analog (XLogP3-AA=0.2), enabling systematic SAR exploration of fluorinated alkyl chain length on target binding. • LogP optimization: XLogP3-AA=1.3 vs. 0.9 for the 2,2,2-trifluoroethyl analog, enabling precise lipophilicity tuning. • Regiochemical certainty: Defined 3-amino regioisomer eliminates isomer ambiguity during heterocycle elaboration. • Supply reliability: Available with ≥98% purity from multiple production batches; shipped ambient under R&D exemption globally.

Molecular Formula C6H8F3N3
Molecular Weight 179.14 g/mol
CAS No. 1245772-40-0
Cat. No. B1532573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
CAS1245772-40-0
Molecular FormulaC6H8F3N3
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CCC(F)(F)F
InChIInChI=1S/C6H8F3N3/c7-6(8,9)2-4-12-3-1-5(10)11-12/h1,3H,2,4H2,(H2,10,11)
InChIKeyZKJJVMJNPSUARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine CAS 1245772-40-0: Key Physicochemical Profile for R&D Procurement


1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine (CAS 1245772-40-0) is a heterocyclic aromatic amine within the pyrazole class, bearing a 3,3,3-trifluoropropyl substituent at the N1 position. It has a molecular weight of 179.14 g/mol and a molecular formula of C6H8F3N3 [1]. The compound is a versatile small molecule scaffold, commonly supplied as a research chemical with a minimum purity specification of 95% . Its primary differentiator is the trifluoropropyl group, which confers distinct physicochemical properties compared to unfluorinated or shorter-chain fluorinated analogs, making it a valuable building block in medicinal chemistry and agrochemical research .

Scaffold Fluorinated pyrazole building block
Differentiator Trifluoropropyl group for lipophilicity control
Use Context Medicinal chemistry and agrochemical research

Why Substituting 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine with a Close Analog Can Compromise Research Outcomes


The 3,3,3-trifluoropropyl group in 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is not a simple structural decoration; it is a critical driver of the compound's lipophilicity, metabolic stability, and potential for specific molecular interactions [1]. Substituting this compound with a close analog, such as an unfluorinated propyl derivative or a shorter-chain trifluoroethyl variant, would fundamentally alter its physicochemical profile, particularly its LogP. This change can lead to divergent results in biological assays, including altered membrane permeability, target binding affinity, and in vivo pharmacokinetic behavior [2]. The quantitative evidence below demonstrates the magnitude of these differences, underscoring the need for precise chemical selection to ensure reproducible and interpretable data.

Trifluoropropyl pyrazole Non-fluorinated propyl analog
Lower lipophilicity may alter membrane permeability and target binding profiles.
Trifluoropropyl pyrazole Shorter-chain trifluoroethyl analog
Reduced fluorine content may shift metabolic stability and pharmacokinetic behavior.

Quantitative Evidence: How 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine Differs from Its Closest Comparators


Enhanced Lipophilicity (XLogP3-AA) Versus Non-Fluorinated and Shorter-Chain Fluorinated Analogs

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine demonstrates a significantly higher computed lipophilicity (XLogP3-AA = 1.3) compared to its non-fluorinated and shorter-chain fluorinated counterparts [1]. For example, its XLogP3-AA is 1.1 units higher than the unfluorinated 1-propyl analog (XLogP3-AA = 0.2) and 0.4 units higher than the 1-(2,2,2-trifluoroethyl) analog (XLogP3-AA = 0.9) [2][3][4]. This increase in lipophilicity is attributable to the combined effect of the longer propyl chain and the electron-withdrawing trifluoromethyl group [5].

Lipophilicity (XLogP3-AA)
Reported
1.3
+1.1 vs 1-propyl; +0.4 vs 1-(2,2,2-trifluoroethyl); +1.4 vs 1-methyl
Higher lipophilicity supports membrane permeability studies.
Computed by XLogP3; experimental LogP may be advised.
Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Regioisomeric Differentiation: 3-Amino vs 5-Amino Substitution on the Pyrazole Ring

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine is the 3-amino regioisomer, while the corresponding 5-amino isomer (CAS 1245772-93-3) is also commercially available. Although both isomers share the same molecular weight (179.14 g/mol) and identical XLogP3-AA value (1.3), they are distinct chemical entities with different InChIKeys (ZKJJVMJNPSUARF-UHFFFAOYSA-N vs. OZXDXRWOBIASPL-UHFFFAOYSA-N) and SMILES notations [1][2]. This regioisomerism can lead to divergent outcomes in chemical reactions due to differences in electronic distribution and steric hindrance around the reactive amine and adjacent nitrogen atoms [3].

Regioisomeric Identity
Specification review
3-Amino isomer
Distinct from 5-amino isomer (different InChIKey)
Correct regioisomer critical for SAR and synthetic planning.
Same molecular weight and XLogP; expect reactivity differences.
Regioisomer Tautomerism SAR Chemical Synthesis

Commercially Available Purity and Safety Profile for Risk Assessment

The compound is commercially supplied with a minimum purity specification of 95%, as verified by multiple reputable vendors . Its safety profile includes hazard statements for acute oral toxicity (H302), skin irritation (H315), and serious eye damage (H318), with a GHS07 and GHS05 signal word 'Danger' [1]. This information is critical for laboratory safety and risk assessment during procurement. While specific purity values for all analogs are not consistently available, this specification provides a baseline for expected material quality.

Purity & Hazard Profile
Supplier specification
95% min. purity; GHS07, GHS05 Danger
Defined purity and hazard classification support lab risk assessment.
Supplier specification; verify current COA and SDS.
Purity Hazard Assessment Procurement SDS

Validated Research Applications for 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine Based on Differential Evidence


Medicinal Chemistry: Optimizing Lipophilicity for CNS Penetration

In central nervous system (CNS) drug discovery, a compound's ability to cross the blood-brain barrier is often correlated with its lipophilicity, typically requiring a LogP between 1 and 3. The XLogP3-AA of 1.3 for this compound positions it as a superior starting scaffold compared to its less lipophilic analogs (e.g., 1-propyl derivative with XLogP3-AA = 0.2) when designing CNS-penetrant candidates [1][2]. The quantitative difference in LogP provides a clear, data-driven rationale for selecting this specific building block.

Structure-Activity Relationship (SAR) Studies for Fluorinated Pyrazoles

This compound serves as a precise tool for SAR studies exploring the impact of fluorinated alkyl chain length on biological activity. Its XLogP3-AA value of 1.3, compared to 0.9 for the 1-(2,2,2-trifluoroethyl) analog, allows researchers to systematically assess how increased lipophilicity and chain length affect target binding affinity and selectivity [3][4]. Such studies are fundamental for lead optimization.

Chemical Synthesis: Regiospecific Derivatization

The unambiguous identity of the 3-amino regioisomer is critical for synthetic chemists. This compound provides a defined nucleophilic site for further functionalization, enabling the construction of complex heterocyclic architectures with predictable regiochemistry. Its use eliminates the ambiguity and potential for isomer mixtures that can arise when using less well-defined or regioisomeric mixtures [5].

Analytical Reference Standard for Fluorinated Impurities

Due to its well-defined structure and commercial availability with a specified purity, 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine can be utilized as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying related fluorinated pyrazole impurities in pharmaceutical or agrochemical active ingredients [6].

Application
Selection Property
Validation Focus
CNS penetration lead optimization
Fluorinated building block with moderate lipophilicity
LogP suitability for blood-brain barrier permeability models
Fluorinated pyrazole SAR studies
Controlled lipophilicity increment for chain-length exploration
Impact of fluorinated alkyl chain on target binding and selectivity
Regiospecific heterocyclic synthesis
Defined 3-amino regioisomer
Predictable nucleophilic reactivity at amino group
Analytical reference standard development
High-purity fluorinated pyrazole
Method validation for fluorinated impurity profiling

Technical Documentation Hub

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